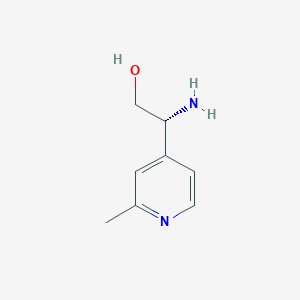
2-Methyl-1-((3-methylpyridin-2-YL)oxy)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of beta-adrenergic agonists and exhibits intriguing properties that make it ideal for studying and exploring various scientific phenomena.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tucaresol can be synthesized through various chemical reactions, including amidation, esterification, and transetherification. The most common method for synthesizing Tucaresol involves the reaction of 2-methylpropan-2-ol with 3-methylpyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for Tucaresol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
Aplicaciones Científicas De Investigación
2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating diseases such as COPD, cystic fibrosis, and COVID-19.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates a signaling cascade that leads to various physiological effects. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP) and subsequently activates protein kinase A (PKA). This activation results in various downstream effects, including bronchodilation and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine include:
- 2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine
- 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- (1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide
Uniqueness
What sets 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine apart from these similar compounds is its specific beta-adrenergic agonist activity and its potential therapeutic applications in various diseases. Its unique structure allows it to interact with beta-adrenergic receptors in a way that produces distinct physiological effects, making it a valuable compound for scientific research and medical applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8-5-4-6-12-9(8)13-7-10(2,3)11/h4-6H,7,11H2,1-3H3 |
Clave InChI |
HUXDCZHVUNBAHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)OCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
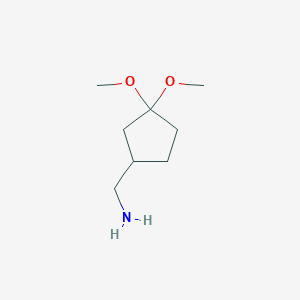
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)

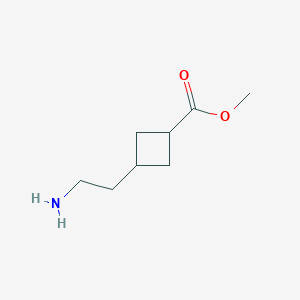


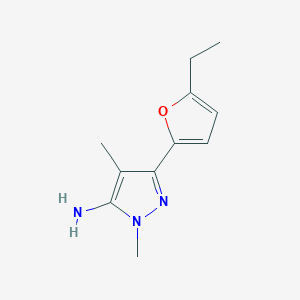
![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)
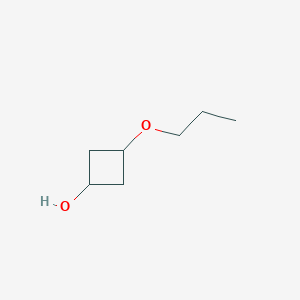

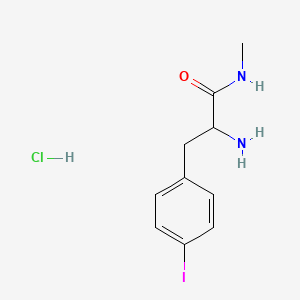
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
